![molecular formula C12H17N3O3S B2797487 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide CAS No. 2034482-91-0](/img/structure/B2797487.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide
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Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide, also known as DB844, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of benzothiadiazole derivatives, which have been studied for their various biological activities. DB844 has been shown to exhibit promising antimicrobial properties and has been investigated as a potential treatment for infectious diseases.
Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis and application of heterocyclic compounds, including those related to the thiadiazole family, are of significant interest due to their widespread presence in naturally occurring compounds, pharmaceuticals, and drug candidates. Research in this area focuses on the development of new strategies for synthesizing these valuable heterocycles using various organocatalysts. Organocatalytic approaches have been explored for the synthesis of tetrahydrobenzo[b]pyrans, a compound structurally related to thiadiazoles, showcasing the importance of heterocycles in pharmaceutical and organic chemistry (H. Kiyani, 2018).
Antioxidant Activity Analysis
The antioxidant activity of compounds, including those within the thiadiazole group, is another area of extensive research. Analytical methods used to determine antioxidant activity are critical for evaluating the potential health benefits and pharmaceutical applications of these compounds. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are among the methods used to assess the antioxidant capacity of complex samples, contributing to the understanding of their biological activities (I. Munteanu & C. Apetrei, 2021).
properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-4-5-12(16)13-9-6-7-10-11(8-9)15(3)19(17,18)14(10)2/h6-8H,4-5H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEMYZOZUWTBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide |
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